Latifine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C17H19NO3/c1-18-9-12-5-8-15(21-2)17(20)16(12)14(10-18)11-3-6-13(19)7-4-11/h3-8,14,19-20H,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
YKBSLDJRMFMWHQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O |
Synonyms |
latifine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Latifine
Botanical Sources and Distribution of Latifine
The primary botanical source of this compound is Crinum latifolium, a perennial herbaceous plant belonging to the Amaryllidaceae family. researchtrend.netresearchgate.net This plant grows from a large underground bulb and is characterized by its long, linear-lanceolate leaves that can reach 45–100 cm in length. researchtrend.net Crinum latifolium produces distinctive white flowers with a reddish tinge and is widely distributed throughout the tropical and subtropical regions of the world, particularly in Asia. researchtrend.netnih.gov It has a long history of use in the traditional and folk medicine systems of countries like Vietnam and India. researchtrend.netresearchgate.net The various parts of the plant, including the bulbs, leaves, and roots, are rich sources of bioactive alkaloids. researchtrend.netnih.gov
Methodologies for the Isolation of this compound from Plant Material
The isolation of this compound and other Amaryllidaceae alkaloids from plant material is a multi-step process that leverages the basic nature of these compounds. The general methodology involves solvent extraction, acid-base partitioning, and chromatographic purification.
Initial Extraction: The process typically begins with the collection of plant material, most commonly the bulbs or leaves of Crinum latifolium. researchtrend.netnih.gov The material is dried and ground into a fine powder to maximize the surface area for extraction. This powder is then subjected to extraction with a solvent, frequently 90-95% ethanol (B145695) or methanol, to create a crude extract. nih.govnih.gov
Acid-Base Extraction: A key step in separating alkaloids from other plant constituents is the acid-base extraction technique. mdpi.comnih.gov
The crude extract is first acidified, typically using a dilute acid like sulfuric acid (H₂SO₄), to a pH of 2-3. mdpi.comnih.gov This converts the alkaloids into their salt forms, which are soluble in the aqueous solution.
This acidic solution is then washed with a non-polar organic solvent, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc), to remove neutral and acidic impurities. mdpi.comnih.gov
The remaining aqueous solution, now enriched with alkaloid salts, is made basic by adding a base like ammonium hydroxide (NH₄OH) to a pH of 9-10. nih.gov This deprotonates the alkaloid salts, converting them back into their free base form.
The free base alkaloids, which are less soluble in water, are then extracted from the aqueous solution using an organic solvent like EtOAc, yielding a crude alkaloid fraction. mdpi.comnih.gov
Chromatographic Purification: The crude alkaloid mixture is further separated into individual compounds using various chromatographic methods. researchgate.netinternationaljournalcorner.com
Column Chromatography (CC): The extract is often first passed through a column containing a stationary phase like silica gel. Solvents of increasing polarity are used to elute the compounds, separating them based on their affinity for the stationary phase. internationaljournalcorner.com
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest. mdpi.cominternationaljournalcorner.com
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC with a reversed-phase C18 column is a robust and widely used technique to isolate pure alkaloids from complex fractions. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique frequently used to identify the different alkaloids present in the plant extracts. researchgate.netinternationaljournalcorner.comcncb.ac.cn The structure of the isolated pure compound is ultimately confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy. nih.govnih.govnih.gov
Co-occurrence and Relationships with Other Amaryllidaceae Alkaloids
This compound is not found in isolation within Crinum latifolium. Instead, it co-exists as part of a complex mixture of structurally related Amaryllidaceae alkaloids. researchtrend.netnih.govjst.go.jp Research has shown that this compound is a biogenetic isomer of cherylline (B1195249), another alkaloid with which it was co-isolated from C. latifolium. researchgate.net This suggests a close relationship in the biosynthetic pathway of these compounds within the plant.
Below is a table of representative alkaloids that have been isolated from Crinum latifolium, demonstrating the variety of chemical skeletons that co-occur with this compound.
| Alkaloid Type | Compound Name | Plant Part Found |
| Crinine-Type | Crinamine | Bulbs |
| Powelline | Bulbs | |
| Ambelline | Bulbs, Leaves | |
| Undulatine | Bulbs, Leaves | |
| Crinamidine | Leaves | |
| 6-Hydroxybuphanidrine | Leaves | |
| Lycorine-Type | Lycorine | Bulbs, Leaves |
| 1-O-Acetyllycorine | Bulbs | |
| Cherylline-Type | Cherylline | Bulbs |
| Augustamine-Type | Augustamine | Leaves |
| β-Carboline-Type | Perlolyrine | Leaves |
| Pyrrolophenanthridone-Type | Pratorimine | Bulbs |
| Pratosine | Bulbs | |
| Hippadine | Bulbs |
Biosynthetic Pathways of Latifine
Proposed Precursor Compounds in Latifine Biogenesis
This compound is categorized as an Amaryllidaceae alkaloid, a class of natural products primarily derived from plants within the Amaryllidaceae family psu.edursc.org. The fundamental building block for isoquinoline (B145761) alkaloids, which include this compound, is the aromatic amino acid tyrosine rsc.org.
More specifically, norbelladine (B1215549) and belladine-type structures are considered the foundational molecules from which other Amaryllidaceae alkaloids, including this compound, originate through oxidative coupling reactions rsc.org. A common precursor in this pathway is 4'-O-methylnorbelladine, which undergoes modification catalyzed by the enzyme CYP96 within Amaryllidaceae plants rsc.org. Furthermore, O,N-dimethylnorbelladine has been identified as a potential anabolic or catabolic metabolite that could be directly involved in the formation of this compound rsc.orgrsc.org. Research into the biosynthesis of galanthamine, another Amaryllidaceae alkaloid, suggests a sequential conversion starting from norbelladine, progressing to N-methylnorbelladine, and subsequently to N,O-dimethylnorbelladine rsc.org.
Enzymatic Transformations and Key Intermediates in this compound Biosynthesis
The synthesis of Amaryllidaceae alkaloids, including this compound, relies on the action of three primary enzyme classes: oxidoreductases, transferases, and lyases rsc.org. Among these, cytochromes P450 (CYP) are notable oxidoreductases that play a significant role in oxidative couplings and the formation of methylenedioxy bridges, which are common structural features in these alkaloids rsc.org.
A pivotal step in the later stages of Amaryllidaceae alkaloid biosynthesis is phenol (B47542) coupling rsc.org. This process involves the formation of a carbon-carbon bond between two phenolic precursors, leading to the construction of the characteristic carbon skeletons of these compounds rsc.org. While specific enzymatic steps for this compound are not fully elucidated, synthetic approaches to its biogenetic isomer, Cherylline (B1195249), provide insights into potential natural intermediates. For instance, the Pictet-Spengler reaction, a well-known synthetic method for isoquinoline skeletons, proceeds via an imino-intermediate formed from an arylethylamine and a carbonyl compound, followed by an intramolecular aromatic electrophilic substitution academie-sciences.frniscpr.res.in. In the context of Cherylline biosynthesis, intermediates such as hydroxyl-O,N-dimethylnorbelladine and a quinone methide have been proposed, suggesting that similar enzymatic mechanisms involving such intermediates may be active in the biogenesis of this compound niscpr.res.inresearchgate.netniscpr.res.in.
Biogenetic Isomerism of this compound with Cherylline and O,N-Dimethylnorbelladine
This compound and Cherylline share the same molecular formula (C17H19NO3) and are recognized as biogenetic isomers rsc.orgrsc.org. Both compounds are classified as rare phenolic Amaryllidaceae alkaloids, specifically belonging to the 4-aryl-1,2,3,4-tetrahydroisoquinoline structural class psu.eduacademie-sciences.frniscpr.res.in. The key distinction between this compound and Cherylline lies in their oxygenation patterns: this compound features a 4-phenyl-5,6-dioxygenated substitution, whereas Cherylline exhibits a 4-phenyl-6,7-dioxygenated isoquinoline framework psu.edu.
The close biogenetic relationship between this compound and O,N-dimethylnorbelladine is highlighted by the suggestion that the latter could serve as either an anabolic or catabolic metabolite in the pathway to this compound rsc.orgrsc.org. This implies that O,N-dimethylnorbelladine might represent a crucial branching point or a closely related intermediate from which the distinct oxygenation patterns of this compound and Cherylline could arise through specific enzymatic modifications.
Compound Information
Synthetic Approaches to Latifine
Asymmetric Synthesis of Enantiopure Latifine
Enantioselective Catalytic Reactions for this compound Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, is a critical approach in chemical synthesis that favors the formation of a specific enantiomer or diastereomer in unequal amounts, particularly important for compounds with distinct biological activities depending on their stereochemistry. nih.gov For this compound, several reports detail efficient chiral syntheses. nih.gov One notable enantioselective approach involves the stereoselective reduction of a suitably substituted diarylenamine, which is equipped with a chiral auxiliary. This is subsequently followed by a Pictet–Spengler cyclization, a key reaction for generating the tetrahydroisoquinoline unit characteristic of this compound. nih.gov Another strategy for the synthesis of the unnatural enantiomer, (R)-(+)-latifine, has been achieved starting from (S)-O-benzylglycidol. chem960.com These methods underscore the importance of precise stereochemical control in accessing specific enantiomers of this compound.
Palladium-Catalyzed Methodologies in this compound Total Synthesis
Palladium-catalyzed reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often under mild conditions and with high yields. plantaedb.comwikipedia.org These methodologies are broadly applied in the total synthesis of complex natural products, including alkaloids like this compound. plantaedb.comwikipedia.org Their versatility and efficiency make them indispensable in constructing intricate molecular architectures.
Intramolecular δ-Lactam Formation Strategies for this compound Analogs
A significant strategy in the synthesis of this compound and its analogs, such as cherylline (B1195249), involves palladium-catalyzed intramolecular δ-lactam formation. This approach utilizes aryl halides and amide-enolates as key precursors. The intramolecular nature of the reaction facilitates the construction of the cyclic δ-lactam moiety, which is a crucial part of the tetrahydroisoquinoline core found in these alkaloids. This method allows for the efficient and selective formation of the desired ring structure, highlighting the utility of palladium in complex cyclization reactions.
Advanced Palladium-Mediated Coupling Reactions
Advanced palladium-mediated coupling reactions are pivotal in constructing the complex framework of this compound and similar natural products. These reactions enable the precise formation of C-C and C-N bonds, which are fundamental to assembling the polycyclic systems found in alkaloids. wikipedia.org Examples of such powerful transformations include Suzuki-Miyaura, Stille, and Heck cross-couplings, which have significantly impacted synthetic organic chemistry. While specific detailed applications of every advanced palladium coupling to this compound's total synthesis are not exhaustively detailed in all literature, the general principles of these reactions are highly relevant. For instance, palladium-catalyzed C-N cross-coupling reactions are widely used for preparing aromatic amines and constructing heterocycles embedded within natural product structures, which is directly applicable to the nitrogen-containing ring system of this compound. The development of new phosphine-palladium catalysts has also enabled the selective coupling of reactive organolithium compounds with aryl chlorides, expanding the scope and capabilities of these reactions. Furthermore, cascade reactions involving palladium catalysis, which form multiple bonds in a single step with high selectivity and efficiency, represent a significant advancement in synthetic methodology.
Novel Synthetic Transformations and Route Efficiency in this compound Production
Summary of Key
| Approach Type | Key Reactions/Steps | Characteristics | Reported Yield/Selectivity | Reference |
| Racemic Synthesis | Michael addition, Nitro reduction, Pictet-Spengler cyclization, Reductive N-methylation | Concise and efficient route | Up to 80% for intermediates, 40% for final cyclization | nih.gov |
| Racemic Synthesis | Claisen rearrangement of 4-benzyloxycinnamyl 2-methoxyphenyl ether | Key step in racemic synthesis | Not specified for overall yield | chem960.com |
| Enantioselective Synthesis | Stereoselective reduction of diarylenamine, Pictet-Spengler cyclization | Utilizes chiral auxiliary for stereocontrol | Not specified for overall yield/ee | nih.gov |
| Enantioselective Synthesis | From (S)-O-benzylglycidol | Synthesis of unnatural enantiomer (R)-(+)-latifine | Not specified for overall yield/ee | chem960.com |
| One-Pot Synthesis | Lewis acid-assisted electrophilic fluorine-catalyzed pinacol (B44631) rearrangement | Efficient one-pot method | Not specified for overall yield | |
| Palladium-Catalyzed | Intramolecular δ-lactam formation of aryl halides and amide-enolates | Key strategy for core structure formation | Not specified for overall yield |
Structural Elucidation and Advanced Analytical Characterization of Latifine
Spectroscopic Analysis of Latifine (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in deciphering the intricate structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) data provide complementary information about the compound's atomic environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals that point to its specific structural features. Key observations include:
Signals indicative of a 1,2,3,4-tetrasubstituted aromatic ring (δ 6.61 and 6.82) rsc.org.
Signals corresponding to a second, para-disubstituted aromatic ring (δ 6.62 and 6.88) rsc.org.
Presence of OMe (methoxy) and NMe (N-methyl) signals rsc.org.
AB-type doublets at δ 3.43 and 3.63, and ABX-type signals at δ 2.63, 2.89, and 4.24, which collectively suggest a partial PhCH₂NMeCH₂CH(Ph)- fragment within the molecule rsc.org.
A summary of representative ¹H NMR data for this compound (in CD₃OD) is provided in Table 1.
Table 1: Representative ¹H NMR Data for this compound (in CD₃OD) rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.31 | s | 3H | NMe |
| 2.63, 2.89 | ABX-type | CH₂CH(Ph) | |
| 3.43, 3.63 | AB-type | CH₂N | |
| 6.61, 6.82 | Ar-H (tetrasubstituted) | ||
| 6.62, 6.88 | Ar-H (para-disubstituted) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. While specific detailed ¹³C NMR data for this compound itself are less commonly cited in general overviews, data for its derivatives, such as this compound dimethyl ether, offer insights into the carbon environments. For instance, ¹³C NMR data for this compound dimethyl ether (in DMSO-d6) include various carbon signals, confirming the presence of methoxy (B1213986) groups and distinct aromatic and aliphatic carbons arkat-usa.org.
Table 2: Representative ¹³C NMR Data for this compound Dimethyl Ether (in DMSO-d6) arkat-usa.org
| Chemical Shift (δ, ppm) | Assignment |
| 46.8 | |
| 55.4 | OCH₃ |
| 55.8 | OCH₃ |
| 60.5 | |
| 79.2 | |
| 111.6 | Ar-C |
| 114.4 | Ar-C |
| 120.3 | Ar-C |
| 121.9 | Ar-C |
| 129.1 | Ar-C |
| 131.9 | Ar-C |
| 132.7 | Ar-C |
| 147.8 | Ar-C (O-substituted) |
| 152.4 | Ar-C (O-substituted) |
| 157.2 | Ar-C (O-substituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural subunits rna-seqblog.comresearchgate.net. This compound has an exact mass of 285.13600 and a molecular mass of 285.136493468 dalton wikidata.orgchemsrc.com. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that is notably similar to that of its biogenetic isomer, cherylline (B1195249) rsc.org. This similarity in fragmentation supports their shared structural motifs, particularly the 4-phenyltetrahydroisoquinoline skeleton rsc.orgwikipedia.org.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers wur.nlresearchgate.netlibretexts.org. The IR spectrum of this compound shows a distinct absorption band at 3480 cm⁻¹, which is characteristic of a hydroxyl (-OH) group rsc.orglibretexts.org. Importantly, the absence of any absorption for a carbonyl group further supports the proposed structure of this compound, differentiating it from compounds containing aldehyde, ketone, or carboxylic acid functionalities rsc.org.
Chromatographic Techniques for this compound Detection and Quantification (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation, detection, and quantification of compounds in complex mixtures, such as natural product extracts researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in the analysis of alkaloids from Crinum latifolium L., the plant from which this compound is isolated researchgate.netscribd.com. GC-MS allows for the separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase, followed by their identification and characterization via mass spectrometry benchchem.com. This technique is valuable for profiling the alkaloid content of plant extracts and can distinguish between different compounds based on their unique retention times and fragmentation patterns benchchem.com.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing non-volatile and thermally unstable compounds, including many natural product alkaloids researchgate.net. LC-MS, and its more advanced variant, LC-MS/MS (tandem mass spectrometry), have been utilized for alkaloid profiling in Crinum latifolium researchgate.net. These methods are particularly useful for the detection and quantification of this compound in biological samples or synthetic mixtures arkat-usa.orgbeilstein-journals.orgasianpubs.org. LC-MS/MS provides enhanced selectivity and sensitivity by allowing for the fragmentation of selected ions, yielding characteristic product ion spectra that confirm the identity of the compound arkat-usa.orgbeilstein-journals.orgasianpubs.org. Furthermore, advanced techniques such as Marfey's analysis coupled with LC-MS detection have been developed to determine the stereochemistry of complex natural products like lanthipeptides, a methodology that can be adapted for similar challenges with alkaloids nih.gov.
Stereochemical Assignment of this compound
The stereochemical assignment of this compound is critical for a complete understanding of its structure and potential biological activity. This compound possesses a chiral center, and its absolute configuration has been determined.
The S-configuration at the C-4 position of this compound has been established through several lines of evidence rsc.orgchemsrc.com. A key method involved the comparison of its optical rotatory dispersion (ORD) curves with those of cherylline, a related alkaloid with a known absolute configuration rsc.org. Both this compound and cherylline exhibited similar ORD curves, characterized by negative Cotton effects at 285 nm and 297 nm, respectively, strongly suggesting the same absolute configuration at their common chiral center rsc.org.
Further confirmation of the S-configuration at C-4 in this compound was achieved through direct X-ray crystallographic studies rsc.org. X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystal, thereby confirming the absolute stereochemistry rsc.org. The absolute configuration of this compound (1) was also determined by analogy with results obtained from anomalous-dispersion techniques applied to the N-bromobenzoyl derivative of cherylline (2) rsc.org. The successful asymmetric synthesis of both (+)- and (-)-latifine further validates the understanding of its stereochemistry researchgate.netacs.org.
Table 3: Key Stereochemical Information for this compound
| Chiral Center | Assigned Configuration | Method of Determination |
| C-4 | (S) | Optical Rotatory Dispersion (ORD), X-ray Crystallography rsc.orgchemsrc.com |
Structural Modifications and Analogues of Latifine
Design Principles for Latifine Analogues
The design of this compound analogues typically revolves around modifying its key structural features while retaining the fundamental tetrahydroisoquinoline skeleton. These modifications are often aimed at exploring the impact of substituent changes on physicochemical properties or interactions, without delving into specific biological outcomes.
Key areas for structural modification include:
Aromatic Ring Substitutions: The hydroxyphenyl moiety and the methoxy (B1213986)/hydroxyl groups on the isoquinoline (B145761) ring offer sites for derivatization. Altering the substitution pattern or introducing different functional groups (e.g., halogens, alkyl groups, different oxygen functionalities) on these aromatic rings can influence electronic properties, lipophilicity, and hydrogen bonding capabilities.
Nitrogen Atom Modifications: The tertiary amine nitrogen in the tetrahydroisoquinoline ring is a potential site for N-alkylation or N-acylation. Such modifications can alter the basicity of the nitrogen, its steric environment, and its ability to engage in hydrogen bonding or other intermolecular interactions.
Chiral Center at C-4: The (4S)-configuration at C-4 is a defining stereochemical feature of natural this compound nih.govchemsrc.com. Exploration of the (4R)-enantiomer or racemic mixtures, as well as modifications at this chiral center, can provide insights into the stereochemical requirements for specific interactions.
Ring System Modifications: While maintaining the core isoquinoline, variations in the saturation level of the rings or the fusion of additional rings could lead to novel scaffolds. However, such extensive changes would typically require more complex synthetic strategies.
The tetrahydroisoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds wikipedia.org. This inherent structural significance guides the design of this compound analogues, allowing for systematic exploration of the chemical space around this natural product.
Synthetic Strategies for this compound Derivatization
The synthesis of this compound and its analogues has employed various strategies, often leveraging established reactions for constructing the tetrahydroisoquinoline core and introducing specific functionalities.
A common approach to synthesizing the tetrahydroisoquinoline unit found in this compound is the Pictet-Spengler cyclization researchgate.netresearchgate.net. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization to form the nitrogen-containing ring researchgate.net. For this compound, this would involve a substituted β-arylethylamine precursor.
Other reported synthetic routes and derivatization strategies include:
Grignard Reactions: These reactions have been utilized in the synthesis of this compound dimethyl ether, involving the addition of a Grignard reagent to an appropriate intermediate researchgate.netresearchgate.net.
Conversion of Alcohol to Nitrile: A key step in some syntheses of this compound dimethyl ether involves the conversion of an alcohol to a nitrile using trimethylsilyl (B98337) cyanide researchgate.net. This is followed by reduction of the nitrile intermediate researchgate.net.
Reductive N-methylation: This step can be employed to introduce the N-methyl group characteristic of this compound, often in a single step following cyclization researchgate.netresearchgate.net.
Claisen Rearrangement: The racemic synthesis of this compound has been achieved using a Claisen rearrangement of 4-benzyloxycinnamyl 2-methoxyphenyl ether as a crucial step researchgate.net.
Ether Rearrangement Methodology: This method has been used for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, which are precursors to this compound and other Amaryllidaceae alkaloids researchgate.net.
The synthesis of this compound dimethyl ether, for instance, has been reported through a short route involving a Grignard reaction, conversion of an alcohol to a nitrile, reduction of the nitrile, Pictet-Spengler cyclization, and reductive N-methylation researchgate.netresearchgate.net. These diverse synthetic methods highlight the versatility in preparing this compound and its structural variants.
Exploration of Stereochemical Variants and Their Preparation
This compound exists as a chiral molecule with a defined stereochemistry at the C-4 position, specifically the (4S)-enantiomer nih.govchemsrc.com. The exploration of stereochemical variants, particularly the enantiomers (+)-Latifine and (-)-Latifine, is crucial for understanding the stereospecificity of molecular interactions.
Research has focused on the asymmetric synthesis of both (+)- and (-)-Latifine researchgate.netacs.orgacs.org. This indicates that methods have been developed to selectively synthesize each enantiomer rather than obtaining a racemic mixture. One approach to asymmetric synthesis relies on the stereoselective reduction of a diarylenamine intermediate equipped with a chiral auxiliary, followed by a Pictet-Spengler cyclization to form the tetrahydroisoquinoline unit researchgate.net.
While natural this compound is reported as the (4S)-isomer, the synthesis of the racemic mixture (±)-Latifine has also been achieved researchgate.net. The preparation of racemic this compound dimethyl ether has also been reported researchgate.netresearchgate.net. The ability to synthesize both enantiomers and racemic mixtures allows for comprehensive studies into the role of stereochemistry in the compound's properties.
Pre Clinical Pharmacological and Biological Activities of Latifine
In Vitro Biological Activity Assessments
Crinum latifolium extracts, which contain alkaloids like Latifine, have been subjected to various in vitro assessments to determine their biological potential.
Antioxidant Potential of this compound and Crinum latifolium Extracts
Studies have demonstrated the significant in vitro antioxidant capabilities of Crinum latifolium extracts. An ethanolic extract of Crinum latifolium leaves exhibited considerable inhibitory potential against hydrogen peroxide (H2O2) free radicals. At a concentration of 1.2 mg/ml, this extract showed 71.94% inhibition, which was found to be equivalent to 76.82% of the activity observed with ascorbic acid, a known antioxidant standard wjbphs.comresearchgate.net.
Furthermore, an aqueous extract of Crinum latifolium displayed potent antioxidant activity as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay. This extract yielded an ORAC value of 1610 ± 150 μmol Trolox equivalents/g, indicating a high capacity for peroxyl-radical scavenging. This value is considered remarkably high when compared to the ORAC values of other herbs nih.gov. Alkaloids isolated from Crinum species, including those present in Crinum latifolium, are generally recognized for their antioxidant potential rrml.ro.
Table 1: In Vitro Antioxidant Activity of Crinum latifolium Ethanolic Extract (H2O2 Assay)
| Concentration (mg/ml) | % Inhibition (C. latifolium Extract) | Equivalent % Inhibition (Ascorbic Acid) |
| 1.2 | 71.94 | 76.82 |
Table 2: In Vitro Antioxidant Activity of Crinum latifolium Aqueous Extract (ORAC Assay)
| Assay Method | ORAC Value (μmol Trolox equivalents/g) |
| ORAC | 1610 ± 150 |
Anti-inflammatory Properties Associated with this compound-Containing Extracts
Crinum latifolium extracts have shown notable anti-inflammatory properties in vitro wjbphs.comresearchtrend.net. An aqueous extract of Crinum latifolium demonstrated significant anti-inflammatory effects by suppressing indoleamine 2,3-dioxygenase (IDO)-mediated tryptophan degradation in human peripheral blood mononuclear cells (PBMC). The half-maximal inhibitory concentration (IC50) values were 241 ± 57 μg/ml for unstimulated PBMC and 92 ± 20 μg/ml for mitogen-stimulated PBMC nih.gov.
Additionally, this extract slightly reduced concentrations of the immune activation marker neopterin (B1670844) in unstimulated PBMC and exhibited a dose-dependent inhibition of neopterin formation in mitogen-stimulated PBMC, with an IC50 of 453 ± 86 μg/ml nih.gov. In human macrophages, Crinum latifolium extract was found to inhibit lipopolysaccharide (LPS)-induced inflammation, leading to a significant decrease in the levels of the proinflammatory cytokine interleukin-6 (IL-6) and an increase in the optic density of early endosome antigen 1 (EEA1) and lysosome-associated membrane protein-1 (LAMP-1) rrml.ro. Crude methanolic extracts of Crinum latifolium leaves also exhibited significant anti-inflammatory properties, showing 16.21% and 20.55% inhibition at 10 mg/ml under hypotonic solution and heat-induced conditions, respectively researchgate.netacademicjournals.org.
Table 3: In Vitro Anti-inflammatory Effects of Crinum latifolium Aqueous Extract on PBMC
| Activity Measured | Cell Condition | IC50 (μg/ml) |
| Suppression of IDO-mediated tryptophan degradation | Unstimulated PBMC | 241 ± 57 |
| Suppression of IDO-mediated tryptophan degradation | Mitogen-stimulated PBMC | 92 ± 20 |
| Inhibition of Neopterin formation | Mitogen-stimulated PBMC | 453 ± 86 |
Antidiabetic Effects, including Glucose Uptake Modulations, of Crinum latifolium Extracts
The antidiabetic potential of Crinum latifolium extracts has been investigated in vitro. An ethanolic extract derived from Crinum latifolium leaves demonstrated significant antidiabetic activity through its ability to modulate glucose uptake in yeast cells. At a concentration of 1.2 mg/ml, the extract facilitated 83.07% glucose uptake, which was comparable to 87.98% of the activity observed with Metronidazole, a standard antidiabetic agent wjbphs.comresearchgate.net. This indicates a potential role for Crinum latifolium in glucose regulation researchtrend.net.
Table 4: In Vitro Antidiabetic Activity of Crinum latifolium Ethanolic Extract (Glucose Uptake in Yeast Cells)
| Concentration (mg/ml) | % Glucose Uptake (C. latifolium Extract) | Equivalent % Glucose Uptake (Metronidazole) |
| 1.2 | 83.07 | 87.98 |
Antimicrobial Activities (e.g., antibacterial, antifungal) of Related Plant Extracts
Crinum latifolium extracts and alkaloids from Crinum species have exhibited antimicrobial activities wjbphs.comrrml.roresearchtrend.net. Crude methanolic extracts of Crinum latifolium leaves showed slight antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus. More significantly, these extracts displayed good antibacterial properties against the Gram-negative bacterium Escherichia coli when assessed using the disc diffusion method researchgate.netacademicjournals.org. Furthermore, a phytochemical investigation of the 90% ethanol (B145695) aqueous extract from Crinum latifolium bulbs led to the isolation of three novel crinane-type alkaloids (crinumlatines A-C). These compounds demonstrated antimicrobial activity against various Gram-negative bacteria, with minimum inhibitory concentration (MIC) values below 50 μg/ml nih.gov.
Antiviral Activity and Proposed Mechanisms (e.g., inhibition of viral multiplication, DNA polymerase activity) within Amaryllidaceae Alkaloids
Crinum latifolium preparations are traditionally used in Chinese and Vietnamese medicine for their antiviral properties nih.govresearchtrend.net. The genus Crinum is known to contain Amaryllidaceae alkaloids, which are believed to contribute to these antiviral effects nih.gov. Lycorine, an alkaloid found in Crinum latifolium and other Amaryllidaceae plants, has been identified as possessing antiviral properties springermedizin.de.
Specific studies on Amaryllidaceae alkaloids, including those found in Crinum latifolium, have shown antiviral activity against herpes simplex virus in Vero cells. Compounds such as Lycorine, Tazettine, and Lycorenine demonstrated some activity in these assays rsc.org. Alkaloids with a chemotherapeutic index of 0.2 or less were found to share a common hexahydroindole ring structure, suggesting a structural basis for their antiviral action rsc.org. The antiviral activity of these alkaloids is proposed to stem from their capacity to inhibit viral multiplication, potentially through the inhibition of DNA polymerase activity rsc.org. Additionally, a monocot mannose-binding Amaryllidaceae lectin isolated from Crinum latifolium bulbs exhibited significant in vitro antiviral potential against a strain of vaccinia virus researchgate.net.
In Vivo Biological Activity Investigations (Animal Models)
While much of the research on this compound and Crinum latifolium extracts has focused on in vitro models, some in vivo investigations using animal models have been conducted. An aqueous extract of Crinum latifolium leaves has been shown to retard the growth of chemically induced 20-methylcholanthrene tumors in rats nih.gov. This same extract also demonstrated the ability to activate and stimulate T-cell proliferation in human peripheral blood mononuclear cells (PBMC) and exhibited similar immunomodulatory effects in vivo following treatment of Balb/c mice nih.gov. These findings suggest in vivo antitumor and immunomodulatory activities for Crinum latifolium extracts. However, for other activities like antioxidant and antidiabetic effects, further preclinical in vivo studies are still recommended to confirm the in vitro results wjbphs.comresearchgate.net.
Evaluation of this compound's Efficacy in Relevant Animal Models of Disease
Current scientific literature primarily highlights the diverse pharmacological actions of the Crinum latifolium plant extract, which contains this compound along with numerous other alkaloids and phytochemicals rsc.orgmdpi.comwjbphs.com. For instance, ethanolic extracts of Crinum latifolium leaves have demonstrated potential antioxidant and antidiabetic activities in in vitro studies, showing significant inhibitory potential against H₂O₂ free radicals and promoting glucose uptake in yeast cells. However, these studies explicitly indicate that "further preclinical studies have to be done along with in vivo studies for confirming the results" for the extract, suggesting a current lack of conclusive in vivo data for the isolated compound, this compound.
The broader class of tetrahydroisoquinoline alkaloids, to which this compound belongs, is known for various biological activities, with some synthetic derivatives and other naturally occurring compounds exhibiting cytotoxic, antiviral, and anti-inflammatory properties rsc.orgarkat-usa.org. Despite this general interest in the class, specific detailed research findings on the efficacy of isolated this compound in animal models of disease are not widely documented. Therefore, comprehensive data tables detailing this compound's in vivo efficacy across different animal models of disease cannot be generated based on currently available direct research on the isolated compound.
Mechanistic Insights Derived from In Vivo Pre-clinical Studies
Molecular and Cellular Mechanisms of Action of this compound
This compound is a tetrahydroisoquinoline alkaloid arkat-usa.org. The tetrahydroisoquinoline skeleton is a common structural motif found in a variety of bioactive compounds and drugs, many of which exhibit significant pharmacological activities arkat-usa.org. For example, other 4-aryltetrahydroisoquinolines, such as nomifensine (B1679830) and diclofensine, are known to exhibit central nervous system activity by inhibiting serotonin (B10506) and dopamine (B1211576) uptake mechanisms arkat-usa.org. This suggests that compounds within this structural class can interact with neurotransmitter transporters.
While the general pharmacological interest in the tetrahydroisoquinoline class is well-established, specific molecular and cellular mechanisms of action for isolated this compound itself are not extensively detailed in the provided information. Research on Amaryllidaceae alkaloids, the broader family to which this compound belongs, has shown some members to possess antiviral activity, potentially by inhibiting viral multiplication and DNA polymerase activity rsc.org. However, this activity is attributed to certain groups of Amaryllidaceae alkaloids (e.g., Lycorine, Tazettine, Lycorenine) and not explicitly to this compound rsc.org. Therefore, without direct experimental evidence on isolated this compound, specific molecular targets or detailed cellular pathways modulated by this compound cannot be definitively outlined.
Theoretical and Computational Investigations of Latifine
Quantum Chemical Calculations for Latifine Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of chemical compounds mpg.deresearchgate.netscispace.commdpi.comscienceopen.comwikipedia.orgarxiv.org. These methods aim to understand the quantitative properties of materials from the fundamental laws of quantum mechanics mpg.de. For this compound, such calculations would typically involve:
Geometry Optimization : Determining the most stable three-dimensional arrangement of atoms in the this compound molecule nih.gov.
Electronic Structure Analysis : Calculating properties such as frontier molecular orbitals (HOMO and LUMO energies and distributions), which provide insights into a molecule's electron-donating and electron-accepting capabilities, thereby indicating potential sites for chemical reactions scispace.comnih.govmckgroup.org. The electron density distribution, a fundamental variable in DFT, can reveal insights into molecular structure and reactivity scispace.com.
Molecular Electrostatic Potential (MEP) Maps : Visualizing the charge distribution across the molecule, identifying regions that are susceptible to electrophilic or nucleophilic attack nih.goveuropeanreview.org.
Reactivity Descriptors : Deriving various reactivity indices (e.g., chemical hardness, electronic chemical potential, electrophilicity index) that quantify a molecule's propensity to undergo certain reactions mdpi.comnih.govmckgroup.org. These descriptors can help predict regioselectivity and activation energies arxiv.org.
While general principles of quantum chemical calculations are well-established and routinely applied to organic molecules mdpi.comscienceopen.comarxiv.orgnih.govmckgroup.orgepfl.chscirp.orgmdpi.comrsc.orgmdpi.com, specific quantum chemical data or detailed reactivity analyses for this compound were not identified in the search results. Such studies would be essential for a comprehensive understanding of this compound's intrinsic chemical behavior.
Molecular Modeling and Docking Studies of this compound-Target Interactions
Molecular modeling and docking studies are computational techniques widely used in drug discovery and medicinal chemistry to predict the preferred binding orientations and affinities between small molecules (ligands) and macromolecular targets (receptors), such as proteins or enzymes epfl.chmdpi.comrsc.orgnih.govresearchgate.net. For this compound, if it were to be investigated for biological activity, molecular docking studies would entail:
Target Identification : Predicting potential biological targets by screening this compound against databases of known protein structures rsc.org.
Binding Pose Prediction : Simulating how this compound would fit into the active site of a target macromolecule, exploring various conformations to find the most energetically favorable binding mode scispace.comepfl.chnih.govrsc.orgrsc.org.
Binding Affinity Estimation : Calculating a "docking score" or binding energy that estimates the strength of the interaction between this compound and its target epfl.chnih.govresearchgate.net. This helps in ranking potential interactions and identifying promising candidates for further study nih.govrsc.org.
Interaction Analysis : Characterizing key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the this compound-target complex rsc.orgnih.govresearchgate.net.
Molecular docking can provide valuable insights into the mechanism of action of a compound at the atomic level epfl.chnih.govrsc.orgrsc.org. Although molecular docking is a common approach in computational chemistry scispace.comwikipedia.orgeuropeanreview.orgnih.govrsc.orgrsc.orgacs.org, no specific molecular docking studies involving this compound as a ligand and a particular biological target were found in the provided search results.
Computational Analysis of this compound Biosynthetic and Synthetic Reaction Mechanisms
Computational analysis of reaction mechanisms involves using theoretical methods to elucidate the step-by-step processes of chemical transformations, including the identification of intermediates, transition states, and the energetics of each step researchgate.netscienceopen.comnih.goveuropeanreview.orgmdpi.comrsc.orgsbras.ruwikipedia.orgresearchgate.netrsc.org.
Biosynthetic Mechanisms : this compound is classified as an Amaryllidaceae alkaloid sbras.ruuq.edu.au. The biosynthesis of these alkaloids often involves complex intramolecular oxidative coupling reactions sbras.ru. Computational studies could be employed to model the enzymatic reactions involved, predict the structures of intermediates, and determine the energy barriers for each transformation, providing a detailed understanding of how this compound is formed in nature nih.govsbras.ru. While general biosynthetic pathways for Amaryllidaceae alkaloids have been explored using techniques like radioisotope labeling sbras.ru, specific computational investigations into the complete biosynthetic mechanism of this compound were not identified.
Synthetic Reaction Mechanisms : The total synthesis of (±)- and (+)-Latifine has been reported, with the Claisen rearrangement identified as a key step. Computational studies could be used to analyze the mechanism of this specific Claisen rearrangement as applied to this compound's synthesis, including the identification of transition states and the calculation of activation energies europeanreview.orgmdpi.comrsc.orgwikipedia.orgresearchgate.netrsc.org. Such analyses can provide insights into reaction pathways, intermediate species, and rate-determining steps, aiding in the understanding and prediction of reactivity researchgate.net. Although general computational studies on the Claisen rearrangement exist, specific computational analyses detailing the reaction mechanisms for the synthesis of this compound itself were not found in the search results.
Computational chemistry methods, such as DFT, are frequently used to study the energetics, structure, and reactivity of reaction intermediates in synthetic pathways nih.govresearchgate.net. These approaches complement experimental studies by providing detailed mechanistic insights researchgate.net.
Future Research Directions and Challenges in Latifine Research
Identification of Undiscovered Biological Activities and Translational Potential
A significant direction for Latifine research involves the comprehensive identification of its undiscovered biological activities. While some reports suggest that the biological activities of rigid plant alkaloids like this compound are largely unknown, they are considered strong candidates for testing due to the central nervous system (CNS) effects observed in many other basic alkaloids pnas.org. Crinum latifolium, the plant from which this compound is isolated, is known to possess a variety of pharmacological properties, including anti-inflammatory, anti-diarrheal, hypoglycemic, antioxidant, hepatoprotective, antipyretic, and antimicrobial activities wjpmr.comeasyayurveda.com. Furthermore, Amaryllidaceae alkaloids, to which this compound belongs, have demonstrated diverse and significant biological activities, including anticancer and acetylcholinesterase (AChE) inhibitory activities researchgate.net.
Future studies should employ high-throughput screening methodologies to broadly assess this compound's effects across various biological targets and pathways. This includes evaluating its potential in areas such as:
Anticancer Activity: Given the known cytotoxicity of some isoquinoline (B145761) alkaloids and the anticancer potential of Amaryllidaceae alkaloids, in-depth investigations into this compound's anticancer properties, including cytotoxicity against various cancer cell lines and mechanisms of action, are warranted rsc.orgresearchgate.net.
Anti-inflammatory and Antioxidant Effects: Building on the properties of Crinum latifolium, this compound could be screened for potent anti-inflammatory and antioxidant activities in vitro and in vivo wjpmr.comeasyayurveda.com.
Neurological Activity: As a tetrahydroisoquinoline alkaloid, a class with noted CNS effects, further exploration into this compound's potential neuroactive properties, such as its interaction with neurotransmitter systems or its role in neuroprotection, is a promising avenue wikipedia.orgpnas.org.
Antimicrobial and Antiviral Potential: Given the antimicrobial activities of its source plant and the antiviral potential identified in other Amaryllidaceae alkaloids (e.g., inhibition of viral multiplication and DNA polymerase activity for lycorine, tazettine, and lycorenine), this compound's efficacy against various pathogens should be thoroughly investigated wjpmr.comeasyayurveda.comnii.ac.jp.
The translational potential of this compound lies in its capacity to serve as a lead compound for drug discovery. Identifying robust and selective biological activities could pave the way for its development into novel therapeutic agents or as a scaffold for designing more potent and specific drugs.
Advancements in Efficient and Sustainable this compound Synthesis
The synthesis of this compound has been reported, with various approaches including racemic and asymmetric syntheses rsc.orgresearchgate.netarkat-usa.orgacs.orgrsc.orgsemanticscholar.orgmdpi.com. However, many reported methods for the synthesis of this compound and its isomer cherylline (B1195249) are multi-step arkat-usa.org. Advancing the efficiency and sustainability of this compound synthesis is a critical future research direction. Current challenges in organic synthesis often include high costs, toxicity, pollution, complex waste treatment, and product contamination acs.org.
Key areas for future advancements in this compound synthesis include:
Green Chemistry Approaches: Developing more environmentally benign synthetic routes that minimize waste, utilize less hazardous solvents, and incorporate atom-economical reactions is crucial. This could involve exploring biocatalysis, photocatalysis, or flow chemistry techniques to reduce the environmental footprint rsc.orgsemanticscholar.org.
Scalable Synthesis: Developing methods that are readily scalable for industrial production is essential for any compound with therapeutic potential. This involves optimizing reaction conditions and purification processes for larger quantities.
Stereoselective Synthesis: While asymmetric syntheses of this compound have been reported, further refinement of enantioselective methods is important, as biological activity often resides in a specific enantiomer researchgate.net. This includes exploring new chiral catalysts and reaction conditions to achieve higher enantiomeric purity and yields.
Data on existing synthetic routes, while not exhaustive in the provided snippets, suggest varying yields and complexities. For instance, a concise route for the synthesis of (±)-latifine and (±)-cherylline dimethyl ethers involved key steps like Michael-type addition, nitro group reduction, Pictet-Spengler cyclization, and reductive N-methylation, with some steps yielding around 80% arkat-usa.org. A one-pot synthesis utilizing a catalyzed, solvent-free pinacol (B44631) rearrangement has also been examined for (±)-latifine and (±)-cherylline rsc.orgsemanticscholar.org.
Rational Design and Synthesis of Novel this compound Analogues with Tuned Bioactivity
Once specific biological activities of this compound are identified, the rational design and synthesis of novel analogues become paramount. This approach aims to optimize its pharmacological profile by enhancing potency, improving selectivity for specific targets, reducing off-target effects, and tuning pharmacokinetic properties (absorption, distribution, metabolism, excretion).
Future research in this area should encompass:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how structural modifications influence biological activity. This involves systematically altering different parts of the this compound molecule and evaluating the resulting changes in activity. The rigid nature of this compound as a plant alkaloid might simplify some aspects of SAR studies by limiting conformational flexibility pnas.org.
Computational Chemistry and In Silico Design: Utilizing computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can guide the design of new analogues. These tools can predict binding affinities to target proteins and help prioritize synthetic targets.
Medicinal Chemistry Strategies: Employing established medicinal chemistry principles to introduce functional groups that enhance desired properties (e.g., hydrogen bond donors/acceptors, lipophilicity, steric bulk) or improve metabolic stability.
Exploration of Isomeric and Scaffold Variations: Given that this compound is a biogenetic isomer of cherylline, exploring the biological activities of cherylline and other related tetrahydroisoquinoline scaffolds could provide valuable insights for analogue design wikidata.orgrsc.orgrsc.orgresearchgate.netarkat-usa.org. Hybrid molecules, which combine different pharmacophore types, have shown potential in enhancing bioactivity or decreasing adverse effects scienceopen.com.
Comprehensive Elucidation of this compound's Complete Mechanistic Landscape
A fundamental challenge and crucial future research direction for this compound is the comprehensive elucidation of its complete mechanistic landscape. Understanding how this compound exerts its biological effects at a molecular and cellular level is critical for its development as a therapeutic agent. For many constituents of Crinum latifolium, the precise mechanism of action remains unknown wjpmr.com. For other Amaryllidaceae alkaloids, mechanisms such as inhibition of viral multiplication and DNA polymerase activity have been suggested nii.ac.jp.
Key areas for future mechanistic research include:
Identification of Molecular Targets: Pinpointing the specific proteins (e.g., receptors, enzymes, ion channels) or other biomolecules with which this compound directly interacts. Techniques like affinity chromatography, target deconvolution, and chemical proteomics can be employed.
Cellular Pathway Analysis: Investigating the downstream signaling pathways and cellular processes that are modulated by this compound. This can involve transcriptomics (gene expression profiling), proteomics (protein expression and modification analysis), and metabolomics (metabolite profiling) to gain a holistic view of its cellular impact.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems (pharmacokinetics) and how its concentration relates to its biological effects over time (pharmacodynamics). This is crucial for determining appropriate dosing and understanding its in vivo efficacy.
Structural Biology: Obtaining high-resolution structural information of this compound in complex with its molecular targets (e.g., via X-ray crystallography or cryo-electron microscopy) would provide invaluable insights into the molecular basis of its activity and guide rational drug design efforts.
By addressing these future research directions and challenges, the scientific community can progressively unravel the full potential of this compound, transforming it from a compound of interest into a valuable asset for medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. How can researchers design a robust synthesis protocol for Latifine to ensure reproducibility?
- Methodological Answer : Begin by reviewing existing literature to identify common synthetic pathways (e.g., solvent systems, catalysts, reaction temperatures). Use to structure experimental details:
- Include step-by-step procedures for purification, characterization (e.g., NMR, HPLC), and yield calculations.
- For known intermediates, cite established protocols .
- For novel steps, validate purity via elemental analysis and cross-reference spectral data with simulated predictions .
- Key Consideration : Document batch-specific variables (e.g., solvent purity, humidity) to mitigate reproducibility issues .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Prioritize techniques that address compound-specific challenges:
- NMR : Use H/C NMR to confirm functional groups and stereochemistry. Compare shifts with computational models (e.g., DFT) .
- Mass Spectrometry : Employ high-resolution MS to verify molecular weight and detect impurities.
- XRD : For crystalline derivatives, validate lattice parameters against databases .
- Pitfall Avoidance : Avoid overreliance on single techniques; cross-validate with complementary methods .
Q. How should researchers formulate hypotheses about this compound’s biological activity in preliminary studies?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:
- Example: “Does this compound (Intervention) inhibit [specific enzyme] (Population) more effectively than [reference compound] (Comparison) under [conditions] (Outcome)?” .
- Support with literature on structural analogs and mechanistic pathways .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Step 1 : Map discrepancies (e.g., opposing enzymatic inhibition results) to variables like assay conditions (pH, temperature) or sample purity .
- Step 2 : Replicate experiments using standardized protocols (e.g., WHO guidelines for bioassays).
- Step 3 : Use multivariate statistics (e.g., PCA) to identify confounding factors .
Q. What strategies optimize the computational modeling of this compound’s pharmacokinetic properties?
- Methodological Answer : Combine in silico approaches:
- Molecular Dynamics : Simulate binding affinities under physiological conditions (e.g., solvation models).
- QSAR : Train models using datasets with structural analogs to predict ADMET profiles .
- Validation : Compare predictions with in vitro permeability assays (e.g., Caco-2 cells) .
- Data Reporting : Use tables to tabulate docking scores, binding poses, and validation metrics .
Q. How can researchers address variability in this compound’s stability across different formulation matrices?
- Methodological Answer : Design a factorial experiment :
- Variables : pH, excipient type, storage temperature.
- Response Metrics : Degradation kinetics (HPLC), polymorphic transitions (DSC) .
- Analysis : Apply ANOVA to identify significant interactions; use Tukey’s HSD for post-hoc comparisons .
- Reproducibility : Share raw stability data via supplementary materials with metadata annotations .
Data Presentation and Peer Review
Q. What are the best practices for presenting this compound’s crystallographic data in manuscripts?
- Methodological Answer : Adhere to IUCr guidelines:
- Include CIF files as supplementary data with refinement parameters (R-values, residual density) .
- Use color-coded thermal ellipsoid plots for clarity; avoid overcrowding figures with redundant labels .
- Common Error : Omitting symmetry operations or space group details, which hinders replication .
Q. How should researchers handle inconclusive results in this compound’s toxicity profiling?
- Methodological Answer : Transparently report limitations using CAVEAT framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
